molecular formula C21H18N4O2S B11994925 4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11994925
M. Wt: 390.5 g/mol
InChI Key: QYQAKNHNPNIZKW-LPYMAVHISA-N
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Description

4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Formation of the Schiff Base: : The reaction begins with the condensation of 2-methoxy-1-naphthaldehyde with an appropriate amine to form a Schiff base. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Cyclization: : The Schiff base is then subjected to cyclization with thiosemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, to form the triazole ring. This step is typically performed under reflux conditions in ethanol.

  • Substitution: : The final step involves the introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with 4-methoxyphenyl isothiocyanate in the presence of a base, such as triethylamine, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its triazole core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in critical biological pathways, such as those related to cell proliferation or metabolism.

    Receptors: It may bind to receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.

    Proteins: The compound can interact with proteins involved in DNA replication, transcription, or translation, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern. The presence of both methoxy and naphthyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18N4O2S/c1-26-16-10-7-15(8-11-16)20-23-24-21(28)25(20)22-13-18-17-6-4-3-5-14(17)9-12-19(18)27-2/h3-13H,1-2H3,(H,24,28)/b22-13+

InChI Key

QYQAKNHNPNIZKW-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)OC

Origin of Product

United States

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